molecular formula C3H7Cl2N B042846 N-(Chloromethylidene)-N-methylmethanaminium chloride CAS No. 3724-43-4

N-(Chloromethylidene)-N-methylmethanaminium chloride

Cat. No. B042846
CAS RN: 3724-43-4
M. Wt: 128 g/mol
InChI Key: QQVDYSUDFZZPSU-UHFFFAOYSA-M
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Patent
US04443444

Procedure details

Vilsmeier reagent was prepared from phosphorus oxychloride (2.0 g) and dimethylformamide (0.95 g) in ethyl acetate (2.8 ml) in a usual manner. 2-Methylthiomethoxyimino-2-(2-formamidothiazol-4-yl) acetic acid (syn isomer) (3.0 g) was added to the stirred suspension of Vilsmeier reagent in tetrahydrofuran (30 ml) under ice cooling, and stirred for 30 minutes at the same temperature to produce an activated acid solution. On the other hand, 1-[(7-amino-4-carboxy-3-cephem-3-yl)methyl]pyridinium chloride hydrochloride dihydrate (4.0 g) was dissolved to the solution of sodium bicarbonate (2.5 g) in water (20 ml) and acetone (20 ml). To the solution was added the above activated acid solution at -3° to 3° C. and the solution was stirred for 30 minutes under keeping the pH 6.5 to 7.5 with 20% aqueous solution of sodium carbonate. Water and ethyl acetate were added to the reaction mixture and a separate aqueous layer was washed with ethyl acetate. The aqueous layer was adjusted to pH 4.5 with 10% aqueous hydrochloric acid. After removing the solvent under reduced pressuer, the aqueous solution was adjusted to pH 4.0 with 10% aqueous hydrochloric acid under ice cooling. The solution was subjected to column chromatography on macroporous non-ionic adsorption resin "Diaion HP-20" (Trademark: prepared by Mitsubishi Chemical Industries) and eluted with 10% aqueous solution of iso-propyl alcohol. The fractions containing the object compound were concentrated and lyophilized to give 7-[2-methylthiomethoxyimino-2-(2-formamidothiazol-4-yl)acetamido]-3-(1-pyridiniomethyl)-3-cephem-4-carboxylate (syn isomer)(1.3 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-Methylthiomethoxyimino-2-(2-formamidothiazol-4-yl) acetic acid
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
1-[(7-amino-4-carboxy-3-cephem-3-yl)methyl]pyridinium chloride hydrochloride dihydrate
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH3:6][S:7][CH2:8][O:9][N:10]=[C:11]([C:15]1[N:16]=[C:17]([NH:20][CH:21]=[O:22])[S:18][CH:19]=1)[C:12]([OH:14])=O.[CH3:23][N+:24]([CH3:27])=[CH:25][Cl:26].[Cl-].O.O.Cl.[Cl-].[NH2:33][CH:34]1[C:51](=[O:52])[N:36]2[C:37]([C:48]([OH:50])=[O:49])=[C:38]([CH2:41][N+:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:39][S:40][C@H:35]12.C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)(=O)C.O1CCCC1.O.CC(C)=O.CN(C)C=O>[CH3:23][N+:24]([CH3:27])=[CH:25][Cl:26].[Cl-:3].[CH3:6][S:7][CH2:8][O:9][N:10]=[C:11]([C:15]1[N:16]=[C:17]([NH:20][CH:21]=[O:22])[S:18][CH:19]=1)[C:12]([NH:33][CH:34]1[C:51](=[O:52])[N:36]2[C:37]([C:48]([O-:50])=[O:49])=[C:38]([CH2:41][N+:42]3[CH:43]=[CH:44][CH:45]=[CH:46][CH:47]=3)[CH2:39][S:40][C@H:35]12)=[O:14] |f:2.3,4.5.6.7.8,9.10,11.12.13,19.20|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2.8 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.95 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
2-Methylthiomethoxyimino-2-(2-formamidothiazol-4-yl) acetic acid
Quantity
3 g
Type
reactant
Smiles
CSCON=C(C(=O)O)C=1N=C(SC1)NC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](=CCl)C.[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
1-[(7-amino-4-carboxy-3-cephem-3-yl)methyl]pyridinium chloride hydrochloride dihydrate
Quantity
4 g
Type
reactant
Smiles
O.O.Cl.[Cl-].NC1[C@@H]2N(C(=C(CS2)C[N+]2=CC=CC=C2)C(=O)O)C1=O
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce an activated acid solution
ADDITION
Type
ADDITION
Details
To the solution was added the above activated acid solution at -3° to 3° C.
STIRRING
Type
STIRRING
Details
the solution was stirred for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
a separate aqueous layer was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressuer
CUSTOM
Type
CUSTOM
Details
The solution was subjected to column chromatography on macroporous non-ionic adsorption resin "Diaion HP-20" (Trademark: prepared by Mitsubishi Chemical Industries)
WASH
Type
WASH
Details
eluted with 10% aqueous solution of iso-propyl alcohol
ADDITION
Type
ADDITION
Details
The fractions containing the object compound
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[N+](=CCl)C.[Cl-]
Name
Type
product
Smiles
CSCON=C(C(=O)NC1[C@@H]2N(C(=C(CS2)C[N+]2=CC=CC=C2)C(=O)[O-])C1=O)C=1N=C(SC1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.